molecular formula C16H21N5O2S2 B2354152 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1219901-65-1

3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

货号 B2354152
CAS 编号: 1219901-65-1
分子量: 379.5
InChI 键: XFKHDDMWXRIOJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

详细的合成方法

Design of the Synthesis Pathway
The synthesis pathway for 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine involves the reaction of pyridazine with piperazine and thiophene-2-sulfonyl chloride, followed by the addition of pyrrolidine. The reaction is carried out in several steps to ensure high yield and purity of the final product.

Starting Materials
Pyridazine, Piperazine, Thiophene-2-sulfonyl chloride, Pyrrolidine

Reaction
Step 1: Pyridazine is reacted with piperazine in the presence of a base such as potassium carbonate to form 6-(piperazin-1-yl)pyridazine., Step 2: Thiophene-2-sulfonyl chloride is added to the reaction mixture and the reaction is allowed to proceed to form 6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine., Step 3: Pyrrolidine is added to the reaction mixture and the reaction is allowed to proceed to form 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine., Step 4: The final product is purified using column chromatography or recrystallization.

作用机制

3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell proliferation and survival.

生化和生理效应

3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine has been shown to have a favorable pharmacokinetic profile in preclinical studies. It is rapidly absorbed after oral administration and has a long half-life. 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine has also demonstrated good tissue distribution, with high concentrations in lymphoid tissues. In addition, 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine has shown low toxicity in preclinical studies.

实验室实验的优点和局限性

The advantages of 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine for lab experiments include its high selectivity for BTK, its favorable pharmacokinetic profile, and its ability to inhibit B-cell receptor signaling. However, the limitations of 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine include its limited solubility, which may affect its bioavailability, and its potential for off-target effects.

未来方向

For 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine include clinical trials in patients with various types of cancer and autoimmune diseases. In addition, further studies are needed to optimize the dosing regimen and to investigate potential combination therapies with other drugs. Furthermore, studies are needed to investigate the potential of 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine in the treatment of other diseases that involve B-cell receptor signaling, such as multiple sclerosis and chronic lymphocytic leukemia.

科学研究应用

3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In addition, 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine has demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.

属性

IUPAC Name

3-pyrrolidin-1-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S2/c22-25(23,16-4-3-13-24-16)21-11-9-20(10-12-21)15-6-5-14(17-18-15)19-7-1-2-8-19/h3-6,13H,1-2,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKHDDMWXRIOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。